REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]([CH3:15])=[CH:4][C:5](OCC1C=CC=CC=1)=[O:6].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C(OCC)C>[F:1][C:2]([F:17])([F:16])[C:3]([CH3:15])=[CH:4][CH2:5][OH:6] |f:1.2.3.4.5.6|
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Name
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Benzyl 4,4,4-trifluoro-3-methylbut-2-enoate
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Quantity
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1.87 g
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Type
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reactant
|
Smiles
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FC(C(=CC(=O)OCC1=CC=CC=C1)C)(F)F
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Name
|
|
Quantity
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291 mg
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Type
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reactant
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Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
After stirring at −78° C. for 10 min and at 0° C. for a further 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through cotton
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Type
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CUSTOM
|
Details
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quenched with sodium potassium tartrate
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Type
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STIRRING
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Details
|
stirred vigorously until layers
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Type
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CUSTOM
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Details
|
separated
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted with diethyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined ethereal layers were dried (magnesium sulfate)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
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product
|
Smiles
|
FC(C(=CCO)C)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |